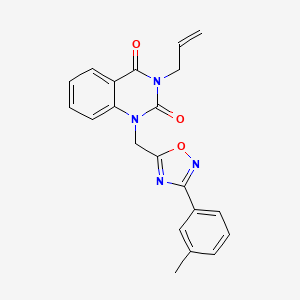
3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is a quinazoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has low toxicity in normal cells and exhibits selective toxicity towards cancer cells. It has also been reported to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. One area of research could be to investigate its potential applications in the treatment of inflammatory diseases. Another area of research could be to explore its mechanism of action and identify its molecular targets. Furthermore, studies could be conducted to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has been reported using different methods. One of the methods involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde with 3-amino-2-allyl quinazolin-4(3H)-one in the presence of acetic acid and refluxing the reaction mixture for several hours. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, colon cancer, and lung cancer. Studies have also shown that this compound has potential antifungal and antibacterial activity.
Propiedades
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHUWVIIHDSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2787374.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2787377.png)
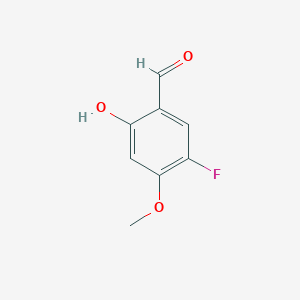
![4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2787379.png)
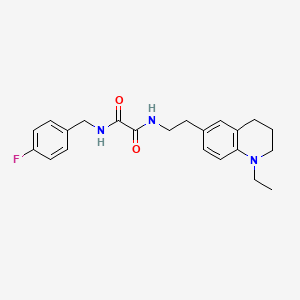


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2787388.png)
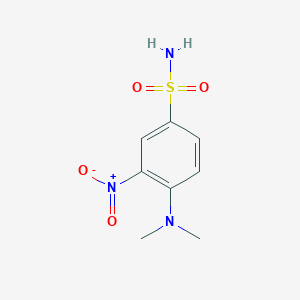
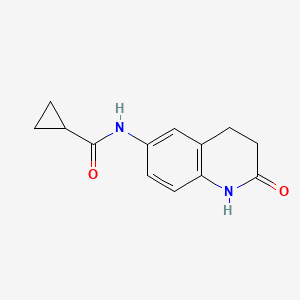
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide](/img/structure/B2787391.png)
![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2787393.png)
![(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2787394.png)